An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone
An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone
Introduction
4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is a substituted aromatic ketone with significant potential as a chemical intermediate and building block in medicinal chemistry and materials science. As a member of the acetophenone class, it possesses a reactive carbonyl group and a substituted phenolic ring, making it a versatile precursor for the synthesis of more complex molecules. Its structural features—a hydroxyl group capable of hydrogen bonding, an isopropyl group providing lipophilicity, and a methyl group influencing steric and electronic properties—suggest a nuanced physicochemical profile critical for its application in drug development and chemical synthesis.
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's characteristics, detailed experimental protocols for their validation, and expert insights into the interpretation and application of this data. By grounding theoretical properties with robust, self-validating experimental workflows, this guide aims to empower researchers to confidently utilize this compound in their work.
Section 1: Molecular Identity and Computed Properties
A precise understanding of a compound's identity and theoretical properties is the cornerstone of any scientific investigation. These identifiers and computed values provide a baseline for experimental design and data interpretation.
Table 1: Chemical Identifiers for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethanone | [1] |
| CAS Number | 37847-35-1 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)C)C(C)C)O | [2] |
| InChI | InChI=1S/C12H16O2/c1-7(2)10-6-11(9(4)13)8(3)5-12(10)14/h5-7,14H,1-4H3 |[1][2] |
Chemical Structure:
Table 2: Computed Physicochemical Properties
| Property | Value | Significance in Drug Development | Source |
|---|---|---|---|
| Molecular Weight | 192.25 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. | [1] |
| XLogP3 | 3.0 | Predicts lipophilicity and membrane permeability. A value of 3.0 suggests good oral bioavailability potential. | [1][2] |
| Hydrogen Bond Donor Count | 1 | The phenolic hydroxyl group can engage in hydrogen bonding with biological targets. | [1] |
| Hydrogen Bond Acceptor Count | 2 | The carbonyl and hydroxyl oxygens can accept hydrogen bonds, influencing solubility and receptor binding. |
| Rotatable Bond Count | 2 | Indicates conformational flexibility, which can be critical for binding to a target protein. | |
Section 2: Synthesis and Purification
While 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is available commercially, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and efficient method is the Friedel-Crafts acylation of 4-isopropyl-2-methylphenol.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The core of this synthesis is an electrophilic aromatic substitution, where an acyl group is introduced onto the electron-rich phenolic ring. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position to the hydroxyl group is blocked by the isopropyl group, acylation is directed to the ortho position.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
-
Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Reactant Addition: Dissolve 4-isopropyl-2-methylphenol (1.0 equivalent) and acetic anhydride (1.1 equivalents) in 20 mL of anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction Execution: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Causality: This slow addition controls the exothermic reaction and minimizes side-product formation.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture over a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Causality: This step decomposes the aluminum chloride complex and neutralizes any remaining Lewis acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL). Causality: The bicarbonate wash removes any unreacted acetic acid or acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.
Section 3: Physicochemical Characterization - Experimental Protocols
While computed properties offer valuable estimates, experimentally determined data is the gold standard for research and development. The following protocols are designed to be robust and self-validating for determining the key physicochemical properties of the title compound.
Table 3: Summary of Key Physicochemical Properties and Methods
| Property | Importance | Recommended Experimental Method |
|---|---|---|
| Melting Point | Indicator of purity and solid-state stability. | Digital Melting Point Apparatus |
| Solubility | Critical for formulation, bioassay design, and ADME. | Thermodynamic Shake-Flask Method |
| pKa | Determines ionization state at physiological pH, affecting absorption and distribution. | Potentiometric Titration |
| Lipophilicity (LogP) | Governs membrane permeability and protein binding. | Shake-Flask Method (n-octanol/water) |
Protocol: Melting Point Determination
-
Sample Preparation: Ensure the purified compound is a fine, dry powder.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in a digital melting point apparatus.
-
Heating Profile: Use a rapid heating rate (10-20 °C/min) for a preliminary scan. For the precise measurement, use a slow heating rate (1-2 °C/min) starting from ~15°C below the approximate melting point.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Trustworthiness: A sharp melting range (e.g., < 2°C) is a strong indicator of high purity.
Protocol: Thermodynamic Solubility Determination
-
System Preparation: Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Expertise: 24-48 hours is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, which is critical for accurate solubility measurement.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Analysis: Carefully take an aliquot from the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Calculation: Report the solubility in units such as mg/mL or µM.
Protocol: pKa Determination via Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water mixture) to ensure solubility.
-
Titration Setup: Calibrate a pH meter and electrode. Place the sample solution in a jacketed beaker at a constant temperature (25°C) and stir.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acidic phenol has been neutralized). This can be determined from the first derivative of the titration curve.
Section 4: Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation are non-negotiable steps in chemical research. The following spectroscopic techniques provide a detailed picture of the compound's molecular structure.
Caption: Integrated workflow for the structural characterization of the compound.
¹H and ¹³C NMR Spectroscopy
-
Significance: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
-
Expected ¹H NMR Signals (in CDCl₃, δ ppm):
-
~10-12: A broad singlet for the phenolic -OH proton (can be exchanged with D₂O).
-
~7.5: A singlet for the aromatic proton ortho to the acetyl group.
-
~6.8: A singlet for the aromatic proton ortho to the hydroxyl group.
-
~3.2: A septet for the isopropyl -CH proton.
-
~2.6: A singlet for the acetyl -CH₃ protons.
-
~2.3: A singlet for the aromatic ring-attached -CH₃ protons.
-
~1.2: A doublet for the two isopropyl -CH₃ groups.
-
-
Expected ¹³C NMR Signals (in CDCl₃, δ ppm):
-
>190: Carbonyl carbon of the acetyl group.
-
110-160: Aromatic carbons.
-
<40: Aliphatic carbons (acetyl methyl, ring methyl, and isopropyl carbons).
-
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Infrared (IR) Spectroscopy
-
Significance: IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Characteristic Peaks (cm⁻¹):
-
3500-3200 (broad): O-H stretch from the phenolic group.
-
3100-3000: Aromatic C-H stretch.
-
2980-2850: Aliphatic C-H stretch from methyl and isopropyl groups.
-
~1680-1660: C=O stretch from the aryl ketone.
-
~1600, 1450: Aromatic C=C ring stretches.
-
-
Protocol (ATR):
-
Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum.
-
Mass Spectrometry (MS)
-
Significance: MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.
-
Expected Results (ESI+):
-
Molecular Ion Peak [M+H]⁺: at m/z 193.12.
-
Sodium Adduct [M+Na]⁺: at m/z 215.10.[2]
-
-
Protocol (ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Section 5: Stability and Handling
-
Stability: Phenolic compounds can be susceptible to oxidation, which may result in discoloration over time. The presence of the electron-withdrawing acetyl group may offer some stability compared to simple phenols.
-
Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to minimize degradation.
-
Safety and Handling:
-
Based on aggregated GHS information, this compound is classified with the following hazards:
-
Precautions: Researchers should handle this chemical in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Conclusion
4'-Hydroxy-5'-isopropyl-2'-methylacetophenone presents a unique combination of structural features that make it a compound of interest for synthetic and medicinal chemists. Its predicted high lipophilicity (XLogP3 = 3.0) and possession of both hydrogen bond donor and acceptor groups suggest a favorable profile for interacting with biological systems. This guide has provided a robust framework for its synthesis, purification, and comprehensive physicochemical and spectroscopic characterization. By employing the detailed protocols within, researchers can ensure the quality and integrity of their material, build a reliable dataset of its properties, and confidently advance its application in their discovery and development programs.
References
-
PubChem. 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. National Center for Biotechnology Information. [Link]
-
PubChemLite. 4'-hydroxy-5'-isopropyl-2'-methylacetophenone. Université du Luxembourg. [Link]
